In Vivo Antinociceptive Efficacy: N-Prop-2-ynyl-cyclopentylcarboxamide Scaffold Equipotent to Indomethacin, Outperforms Aspirin and the Non-Propargyl Analog
A benzamido-substituted derivative of N-prop-2-ynyl-cyclopentylcarboxamide (compound 3) was evaluated head-to-head against indomethacin and acetylsalicylic acid in the acetic acid-induced writhing model. Compound 3 achieved 70% inhibition, statistically comparable to indomethacin (71%, p not reported), and significantly exceeding acetylsalicylic acid (59%) [1]. In contrast, the N,N-bis(cyclopentyl) analog (compound 4), which lacks the propargyl group, produced only 29% inhibition, demonstrating that the propargyl moiety is critical for activity [1].
| Evidence Dimension | In vivo antinociceptive activity (% inhibition of acetic acid-induced writhing) |
|---|---|
| Target Compound Data | Benzamido-N-prop-2-ynyl-N-cyclopentyl-carboxamide (compound 3): 70% inhibition (dose-dependent) |
| Comparator Or Baseline | Indomethacin: 71% inhibition; Acetylsalicylic acid: 59% inhibition; Non-propargyl analog (compound 4): 29% inhibition |
| Quantified Difference | Δ = +11 percentage points vs. aspirin; Δ = –1 pp vs. indomethacin; Δ = +41 pp vs. non-propargyl analog |
| Conditions | Acetic acid-induced writhing assay in mice; dose-dependent (exact doses not specified in abstract) |
Why This Matters
Procurement decisions for analgesic lead discovery should prioritize compounds with demonstrated in vivo efficacy parity to clinical benchmarks; the propargyl-bearing scaffold uniquely delivers indomethacin-level activity unlike its non-alkyne analog.
- [1] Okunrobo LO, Usifoh CO, Okpo SO. Nucleophilic reaction of cyclopentylamine on phthalimide derivatives: synthesis and antinociceptive activity of products. Acta Pol Pharm. 2007 Jul-Aug;64(4):365-8. PMID: 18536163. View Source
